
3-(5-bromofuran-2-carboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide
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Overview
Description
3-(5-bromofuran-2-carboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromofuran-2-carboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the bromination of furan to obtain 5-bromofuran. This intermediate is then subjected to carboxylation to form 5-bromofuran-2-carboxylic acid. The carboxylic acid is then converted to its corresponding amide through an amide coupling reaction with 4-methoxyaniline. Finally, the benzofuran core is introduced through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(5-bromofuran-2-carboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its structural features suggest potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-(5-bromofuran-2-carboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-chlorofuran-2-carboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide
- 3-(5-fluorofuran-2-carboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide
- 3-(5-iodofuran-2-carboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide
Uniqueness
Compared to these similar compounds, 3-(5-bromofuran-2-carboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide may exhibit unique properties due to the presence of the bromine atom. Bromine’s size and electronegativity can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its chloro, fluoro, and iodo analogs.
Biological Activity
3-(5-bromofuran-2-carboxamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in neuroprotection and antioxidant properties. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, efficacy, and structure-activity relationships.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : 3-(5-bromofuran-2-amido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide
- CAS Number : 887874-86-4
The presence of the bromofuran moiety and the methoxyphenyl group suggests potential interactions with biological targets, particularly in neurological pathways.
Research indicates that compounds similar to this compound exhibit neuroprotective effects through various mechanisms:
- Inhibition of Excitotoxicity : The compound has shown efficacy in protecting neuronal cells from NMDA-induced excitotoxicity, a common pathway in neurodegenerative diseases. In vitro studies demonstrated that at concentrations of 100 µM, it significantly reduced neuronal cell damage .
- Antioxidant Activity : The compound's ability to scavenge reactive oxygen species (ROS) was evaluated using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl), revealing moderate antioxidant properties which may contribute to its neuroprotective effects .
Biological Activity Studies
A series of studies have been conducted to evaluate the biological activities of derivatives related to benzofuran compounds, including the target compound:
Table 1: Summary of Biological Activities
Case Studies
Several case studies have highlighted the potential therapeutic applications of benzofuran derivatives:
- Neuroprotection Against Excitotoxicity : In a study involving primary cultured rat cortical neurons, derivatives exhibited significant protective effects against NMDA-induced damage. The most potent derivative (similar to the target compound) was found to have a protective effect comparable to established neuroprotectants like memantine .
- Antioxidant Properties : Another study assessed the antioxidant capabilities of various benzofuran derivatives, demonstrating that compounds similar to the target compound could inhibit lipid peroxidation in brain homogenates, suggesting a protective role against oxidative stress in neurological contexts .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications on the benzofuran scaffold can significantly influence biological activity:
Properties
IUPAC Name |
3-[(5-bromofuran-2-carbonyl)amino]-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O5/c1-27-13-8-6-12(7-9-13)23-21(26)19-18(14-4-2-3-5-15(14)29-19)24-20(25)16-10-11-17(22)28-16/h2-11H,1H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLHZQKNLZCVHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.